![molecular formula C17H13N3O4 B2930389 N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 865287-58-7](/img/structure/B2930389.png)
N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide” is a compound that has been studied in the context of photophysical properties of iridium complexes . It’s also known as a POXD-based compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of POXD-based iridium complexes involved the use of density functional theory (DFT) calculations . Another study reported the synthesis of a related compound through cyclocondensation .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques like density functional theory (DFT) calculations . These studies provide insights into the electronic structures, absorption and emission spectra, and charge transportation properties of these compounds .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, iridium complexes with different cyclometalated ligands showed significant performance differences .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the C-O and C=N bond lengths in the oxadiazole ring of a related compound were found to be almost identical within systematic errors .科学的研究の応用
Anticancer Activity
Research has highlighted the synthesis and evaluation of N-(5-phenyl-1,3,4-oxadiazol-2-yl) derivatives for their anticancer potential. For instance, a series of compounds were designed, synthesized, and tested against multiple cancer cell lines, demonstrating moderate to excellent anticancer activities. These activities were compared to those of a reference drug, etoposide, with some derivatives showing higher efficacy (Ravinaik et al., 2021).
Antimicrobial Agents
Another study synthesized and characterized novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid, bearing substitutions that include the phenyl-1,3,4-oxadiazol-2-yl group. These compounds exhibited moderate to good antimicrobial activities against a range of bacterial and fungal strains, showcasing their potential as antimicrobial agents (Jadhav et al., 2017).
Antioxidant Studies
Novel N-substituted benzyl/phenyl derivatives incorporating the 1,3,4-oxadiazol-2-yl moiety were synthesized and assessed for their antioxidant properties. These studies revealed that many compounds within this series possessed moderate to significant radical scavenging activity, suggesting their utility in developing antioxidant therapies (Ahmad et al., 2012).
Synthesis and Characterization
The synthesis and structural characterization of compounds containing the 1,3,4-oxadiazol-2-yl group have been extensively studied. These compounds, including N-(5-phenyl-1,3,4-oxadiazol-2-yl) derivatives, have been synthesized through various chemical reactions, providing insights into their chemical properties and potential applications in materials science and organic chemistry (Couture et al., 1997).
Electrochromic Properties
Research into the electrochromic properties of polyamides with pendent carbazole groups, including those derived from N-(5-phenyl-1,3,4-oxadiazol-2-yl)-derivatives, has shown these materials to exhibit significant changes in color upon electrochemical oxidation. This indicates their potential application in the development of electrochromic devices (Hsiao et al., 2013).
将来の方向性
作用機序
Target of Action
Compounds with the 1,3,4-oxadiazole scaffold have been known to interact with a variety of biological targets, particularly in cancer treatment .
Mode of Action
It’s known that 1,3,4-oxadiazole derivatives can interact with various enzymes and proteins that contribute to cell proliferation . The interaction of these compounds with their targets can lead to changes in cellular processes, potentially leading to the inhibition of cell growth .
Biochemical Pathways
It’s known that 1,3,4-oxadiazole derivatives can affect a variety of mechanisms, such as the inhibition of growth factors, enzymes, and kinases, contributing to their antiproliferative effects .
Result of Action
It’s known that 1,3,4-oxadiazole derivatives can have antiproliferative effects, potentially inhibiting cell growth .
特性
IUPAC Name |
N-(5-phenyl-1,3,4-oxadiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4/c21-15(14-10-22-12-8-4-5-9-13(12)23-14)18-17-20-19-16(24-17)11-6-2-1-3-7-11/h1-9,14H,10H2,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYSZOCQZYVCTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=NN=C(O3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-methanesulfonyl-8-azabicyclo[3.2.1]octan-8-yl}propan-1-one](/img/structure/B2930306.png)
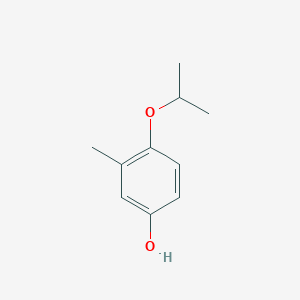

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)isobutyramide](/img/structure/B2930311.png)

![3-(1H-1,3-benzodiazol-1-yl)-N-{[3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B2930314.png)
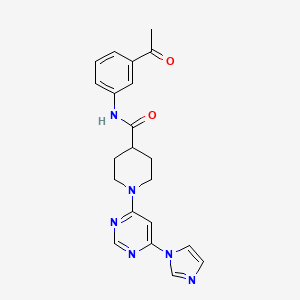
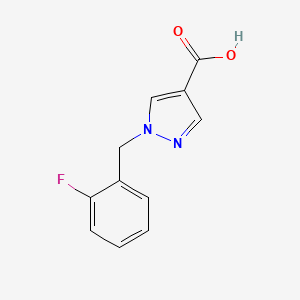

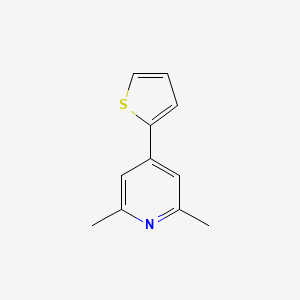
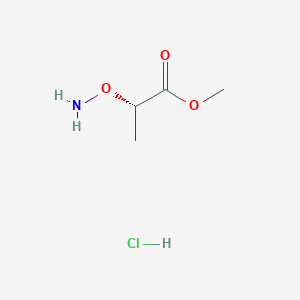
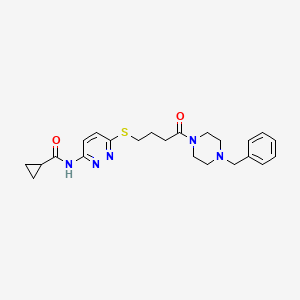
![(4E)-2-methyl-6-oxo-4-({[4-(trifluoromethoxy)phenyl]amino}methylidene)-1,4,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2930327.png)
![N',3-dimethyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]benzenecarbohydrazide](/img/structure/B2930329.png)
